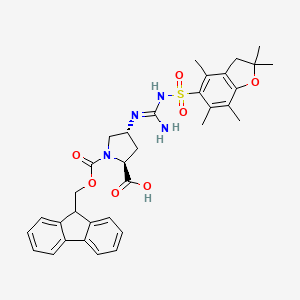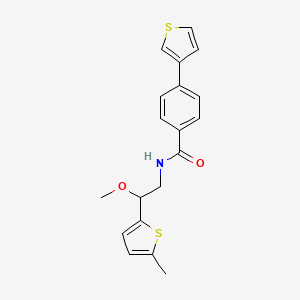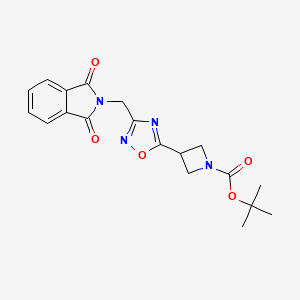
(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethylbenzyl (Pbf) protecting group on the guanidino moiety. This compound is valuable in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group.
Guanidination: The guanidino group is introduced using a suitable guanidinating reagent.
Pbf Protection: The pentamethylbenzyl (Pbf) group is added to protect the guanidino moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Pbf deprotection.
Coupling Reagents: Carbodiimides such as DCC or EDC, and coupling additives like HOBt or HOAt.
Reaction Conditions: Typically carried out in organic solvents like DMF or DCM, under inert atmosphere.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acids: After removal of protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules.
Drug Development: Plays a role in the development of peptide-based drugs.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid involves:
Protecting Group Functionality: The Fmoc and Pbf groups protect the amino and guanidino groups during peptide synthesis, preventing unwanted side reactions.
Coupling Efficiency: Enhances the efficiency of peptide bond formation by stabilizing reactive intermediates.
Molecular Targets: Targets specific amino acid residues in peptides and proteins, facilitating selective modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Fmoc-2-amino-4-(N’-Pbf-guanidino)-butyric acid: Similar structure but with a butyric acid backbone.
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid: Contains a propionic acid backbone.
Uniqueness
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine backbone, which imparts specific conformational properties to the peptides synthesized using this compound. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
Eigenschaften
IUPAC Name |
(2S,4R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBFKRSGGXJJF-PIKZIKFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)



![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)





